![molecular formula C23H32N2O3 B5774795 1-(2,4-dimethylbenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B5774795.png)
1-(2,4-dimethylbenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine
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Overview
Description
1-(2,4-dimethylbenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
1-(2,4-dimethylbenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine acts as an agonist for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of serotonin levels in the brain. It also has affinity for the dopamine D2 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-(2,4-dimethylbenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These include changes in serotonin and dopamine levels, alterations in brain activity and behavior, and modulation of stress responses.
Advantages and Limitations for Lab Experiments
1-(2,4-dimethylbenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine has several advantages for use in lab experiments, including its high affinity for serotonin receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has limitations, such as its potential for inducing adverse effects in animal models and its lack of specificity for certain receptor subtypes.
Future Directions
There are several potential future directions for research on 1-(2,4-dimethylbenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine. These include further studies on its mechanism of action and its interactions with other neurotransmitter systems, as well as investigations into its potential therapeutic applications for mood and anxiety disorders. Additionally, there is a need for more detailed studies on the pharmacokinetics and pharmacodynamics of 1-(2,4-dimethylbenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, 1-(2,4-dimethylbenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a synthetic compound that has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to interact with serotonin receptors in the brain, producing a range of biochemical and physiological effects. While it has several advantages for use in lab experiments, it also has limitations and potential risks. Further research is needed to fully understand its mechanism of action, potential therapeutic applications, and potential for abuse and addiction.
Synthesis Methods
1-(2,4-dimethylbenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine can be synthesized through a series of chemical reactions involving the condensation of 2,4-dimethylbenzaldehyde and 3,4,5-trimethoxybenzylamine, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained through the reaction of the intermediate with piperazine.
Scientific Research Applications
1-(2,4-dimethylbenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to interact with serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors. This interaction has been linked to the modulation of mood, anxiety, and behavior.
properties
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-17-6-7-20(18(2)12-17)16-25-10-8-24(9-11-25)15-19-13-21(26-3)23(28-5)22(14-19)27-4/h6-7,12-14H,8-11,15-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIKYSDCPCHKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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